3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine
Description
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring substituted with a 1,2,4-oxadiazole moiety, a methoxy group, and a chlorophenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-13-7-9-14(10-8-13)18-12-11-16(20(23-18)26-2)19-24-21(27-25-19)15-5-3-4-6-17(15)22/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMZYIHKTHWYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.
Substitution reactions:
Coupling reactions: The final step involves coupling the substituted pyridine ring with the 1,2,4-oxadiazole moiety using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of the oxadiazole ring can yield an amine derivative.
Scientific Research Applications
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine has several scientific research applications:
Medicinal Chemistry: This compound is of interest for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Similar in structure but lacks the methoxy and pyridine substituents.
2-Methoxy-6-(4-methylphenyl)pyridine: Similar in structure but lacks the oxadiazole moiety.
3-(2-Chlorophenyl)-1,2,4-oxadiazole: Similar in structure but lacks the methoxy and pyridine substituents.
Uniqueness
The uniqueness of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine lies in its combination of functional groups, which confer distinct electronic and steric properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
